G907

Description

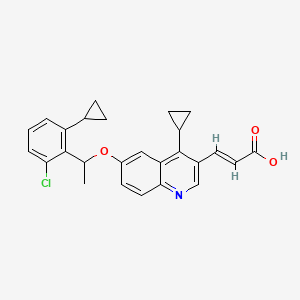

The exact mass of the compound (E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO3/c1-15(25-20(16-5-6-16)3-2-4-22(25)27)31-19-10-11-23-21(13-19)26(17-7-8-17)18(14-28-23)9-12-24(29)30/h2-4,9-17H,5-8H2,1H3,(H,29,30)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQCLNBKVHZGD-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)C=CC(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)/C=C/C(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120210 | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244035-16-1 | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244035-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

G907 epoxy adhesive technical data sheet

An In-depth Technical Guide to G907 Epoxy Adhesives

This technical guide provides a comprehensive overview of the this compound series of epoxy adhesives, with a focus on the this compound-21, this compound-24, and this compound-25 variants. It is intended for researchers, scientists, and drug development professionals who require detailed technical specifications and procedural insights for the application of these adhesives.

Quantitative Data Summary

The following tables summarize the key physical, mechanical, thermal, and processing properties of the this compound epoxy adhesive variants.

Table 1: Physical Properties

| Property | This compound-21 | This compound-24 | This compound-25 |

| Specific Gravity (g/cc) | 1.26 | 1.20 | 1.20 |

| Solids Content (%) | 100 | 100 | Not Specified |

| Viscosity (cP) | 100,000 | 12,000 | 200 |

| Color | Milky White | Transparent | Transparent |

Table 2: Mechanical Properties

| Property | This compound-21 | This compound-24 | This compound-25 |

| Hardness (Shore D) | 90 | 88 | 80 |

| Shear Strength (MPa) | 20.7 | Not Specified | 27.6 |

Table 3: Thermal Properties

| Property | This compound-21 | This compound-24 | This compound-25 |

| Maximum Service Temperature, Air (°C) | 135 | 130 | 110 |

| Minimum Service Temperature, Air (°C) | -55 | -55 | -65 |

| Glass Transition Temp, Tg (°C) | 110 | Not Specified | Not Specified |

Table 4: Processing Properties

| Property | This compound-21 | This compound-24 | This compound-25 |

| Cure Time @ 25°C (min) | 1440 | 1440 | 1440 |

| Cure Time @ 65°C (min) | 240 | 240 | 60 - 120 |

| Pot Life (min) | 30 | 20 | 120 |

| Mix Ratio by Weight (Resin/Hardener) | 100/22 | 100/25 | 100/30 |

Experimental Protocols

The following are the standard methodologies used to determine the key properties of the this compound epoxy adhesives.

Hardness, Shore D

The Shore D hardness is determined using a durometer according to the ASTM D2240 standard.[1][2][3][4][5] This test method measures the indentation hardness of substances by pressing a standardized indenter into the material under a specified force. The depth of indentation is inversely related to the hardness. For Shore D, a sharper indenter and a higher spring force are used compared to Shore A, making it suitable for harder materials like epoxy adhesives.

Shear Strength

The shear strength of the adhesive is typically measured using a lap shear test as outlined in ASTM D1002 .[6][7][8][9] In this test, two adherends (often metal strips) are bonded together with the adhesive, creating a single lap joint. The assembly is then pulled in a tensile testing machine until the bond fails. The shear strength is calculated by dividing the maximum load by the bonded area.

Maximum and Minimum Service Temperature

The service temperature range is determined by assessing the temperature at which the adhesive's mechanical properties degrade significantly. The Maximum Service Temperature can be evaluated using methods like ASTM D648 , which determines the Deflection Temperature Under Load (HDT).[6][10][11] This test measures the temperature at which a standard test bar deflects by a specified amount under a given load. The Minimum Service Temperature is often determined by testing the adhesive's strength at sub-zero temperatures, as described in standards like ASTM D2557 , which covers the tensile-shear strength of adhesives at temperatures down to -267.8°C.[1][12]

Glass Transition Temperature (Tg)

The Glass Transition Temperature (Tg) is a key thermal property that indicates the temperature at which the epoxy transitions from a rigid, glassy state to a more flexible, rubbery state. It is commonly determined using Differential Scanning Calorimetry (DSC), following procedures similar to those in ASTM E1356 or ISO 11357-2 .[13][14][15][16] DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The Tg is observed as a step change in the heat flow curve.

Pot Life

The pot life, or working life, of the mixed epoxy system is determined according to ASTM D2471 .[17] This standard test method measures the gel time of a reacting thermosetting resin. It involves mixing the resin and hardener and monitoring the time it takes for the mixture to reach a defined point of viscosity increase or solidification.

Visualizations

Epoxy Adhesive Application Workflow

Caption: General workflow for the preparation, mixing, and application of this compound epoxy adhesive.

Temperature Influence on Epoxy Cure Time

Caption: Logical relationship between curing temperature and other key properties of epoxy adhesives.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. m.youtube.com [m.youtube.com]

- 3. img.antpedia.com [img.antpedia.com]

- 4. infinitalab.com [infinitalab.com]

- 5. tainstruments.com [tainstruments.com]

- 6. testinglab.com [testinglab.com]

- 7. NextGen Adhesives this compound-21 Structural Epoxy Adhesive datasheet [lookpolymers.com]

- 8. TECHNICAL DATASHEETS — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. Electronics — Adhesive Products — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [beth-venuti-clxd.squarespace.com]

- 14. adhesives.org [adhesives.org]

- 15. NextGen Adhesives product list - manufacturer of polymer [lookpolymers.com]

- 16. List of EN standards - Wikipedia [en.wikipedia.org]

- 17. Dependence of Thermal Comfort of Diving Suit on Neoprene Properties and Diving Depth [mdpi.com]

In-Depth Technical Guide: Chemical Compatibility of NGAC G907-24 Epoxy Adhesive

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGAC G907-24 is a medium viscosity, near-transparent, general-purpose structural epoxy adhesive. It is formulated for applications demanding strong adhesion to a variety of substrates including glass, ceramics, metals, and plastics, coupled with high mechanical strength and superior chemical resistance. While specific quantitative data on the chemical compatibility of NGAC this compound-24 is not publicly available from the manufacturer, this guide provides an overview of the expected chemical resistance based on its likely composition as a bisphenol-A (BPA) based epoxy resin.[1][2] Furthermore, it details standardized experimental protocols that can be employed to generate specific compatibility data for critical applications.

Expected Chemical Compatibility of General-Purpose Epoxy Adhesives

The following table summarizes the general chemical resistance of BPA-based epoxy resins. It is crucial to note that this information should be used as a guideline only. For definitive compatibility, testing under end-use conditions is strongly recommended. The resistance can be influenced by factors such as temperature, concentration, and duration of exposure.

| Chemical Class | Reagent | Expected Resistance |

| Acids (Dilute) | Acetic Acid (10%) | Good |

| Hydrochloric Acid (10%) | Good | |

| Sulfuric Acid (10%) | Good | |

| Acids (Concentrated) | Nitric Acid | Poor |

| Sulfuric Acid | Poor to Fair | |

| Alkaline Solutions | Sodium Hydroxide (10%) | Excellent |

| Ammonium Hydroxide (10%) | Excellent | |

| Solvents (Alcohols) | Ethanol | Good |

| Isopropanol | Good | |

| Methanol | Fair to Good | |

| Solvents (Ketones) | Acetone | Poor to Fair |

| Methyl Ethyl Ketone (MEK) | Poor | |

| Solvents (Aromatic) | Toluene | Fair |

| Xylene | Fair | |

| Solvents (Chlorinated) | Methylene Chloride | Poor |

| Trichloroethylene | Poor | |

| Aqueous Solutions | Salt Water | Excellent |

| Deionized Water | Excellent | |

| Petroleum Products | Gasoline | Good |

| Diesel Fuel | Excellent | |

| Motor Oil | Excellent |

Experimental Protocol for Chemical Compatibility Testing

For applications requiring documented evidence of chemical compatibility, a standardized test method is essential. The following protocol is based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[3]

Materials and Equipment

-

Cured samples of NGAC this compound-24 (minimum of 3 per reagent and control)

-

Immersion containers with tight-fitting lids

-

Chemical reagents of interest

-

Analytical balance (accurate to 0.1 mg)

-

Micrometer or caliper

-

Mechanical testing apparatus (e.g., tensile tester)

-

Controlled temperature environment (oven or incubator)

-

Personal Protective Equipment (PPE) appropriate for the chemicals being handled

Procedure

-

Sample Preparation: Prepare fully cured specimens of NGAC this compound-24 according to the manufacturer's recommended cure schedule. The geometry of the specimens will depend on the properties to be evaluated (e.g., tensile bars for mechanical strength, small squares for weight and dimension changes).

-

Initial Measurements: Prior to exposure, measure and record the following for each specimen:

-

Weight

-

Dimensions (length, width, thickness)

-

Appearance (color, clarity, surface texture)

-

Mechanical properties (e.g., tensile strength, hardness) - if applicable.

-

-

Immersion: Place the specimens in the immersion containers, ensuring they are fully submerged in the chemical reagent. Use a sufficient volume of reagent to avoid significant changes in concentration during the test. A control set of specimens should be kept in a clean, dry environment at the same temperature.

-

Exposure: Seal the containers and place them in the controlled temperature environment for a specified duration. Typical exposure times are 24 hours, 7 days, and 30 days.

-

Post-Exposure Analysis: After the exposure period, carefully remove the specimens from the reagents, rinse with a non-reactive solvent if necessary, and gently pat dry.

-

Final Measurements: Within a specified timeframe, re-measure and record the same properties as in the initial measurements:

-

Weight

-

Dimensions

-

Appearance

-

Mechanical properties

-

-

Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. Document any changes in appearance.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the chemical compatibility testing protocol.

Caption: Chemical Compatibility Testing Workflow.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the chemical compatibility of an epoxy adhesive, a logical relationship diagram can illustrate the decision-making process for material selection based on compatibility data.

Caption: Material Qualification Decision Process.

References

G907 Epoxy Adhesives: A Technical Guide to Curing Schedules and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the curing properties of the G907 series of epoxy adhesives from NextGen Adhesives. The this compound product line encompasses a range of two-part epoxy systems, each formulated for specific applications, from optical and laser technologies to industrial bonding and casting.[1][2][3] Understanding the relationship between curing time and temperature is critical for achieving optimal bond strength and performance characteristics. This document consolidates the available curing data for various this compound products, outlines a typical experimental protocol for cure time determination, and visually represents the fundamental principles of epoxy curing.

Curing and Physical Properties of the this compound Adhesive Series

The curing of an epoxy adhesive is a chemical process where the resin and hardener react to form a rigid, cross-linked polymer network. This process, known as polymerization, is highly dependent on temperature. Generally, higher temperatures accelerate the curing process, leading to shorter cure times. The "pot life" refers to the time after mixing during which the adhesive remains workable, while the "cure time" is the duration required to achieve a sufficiently cross-linked state for handling and subsequent loading. A full cure, where the adhesive reaches its maximum mechanical properties, may take longer.

The following table summarizes the specified cure schedules and other pertinent physical properties for several variants within the this compound adhesive series. This data is essential for selecting the appropriate this compound variant and for process optimization in research and development applications.

| Product | Cure Temperature (°C) | Cure Time | Pot Life | Mixed Viscosity (cps) | Primary Application |

| This compound-24 | 25 | 24 hours | 20 minutes | 12,000 | Structural Adhesive[4] |

| 65 | 4 hours | ||||

| This compound-25 | Room Temperature | Not Specified | 2 hours | 200 | Optical and Laser |

| This compound-27 | Room Temperature | Not Specified | 1 hour | 37,000 | Industrial and Structural[1] |

| This compound-31 | 25 | 24 hours | 30 minutes | 5,500 | Industrial and Structural[5] |

| 65 | 1 - 4 hours | ||||

| This compound-52 | 25 | 24 hours | 30 minutes | 4,000 | Industrial Bonding, Casting, and Potting[2][6] |

| 65 | 4 hours | ||||

| This compound-58 | 25 | 24 hours | 60 minutes | 1,200 | Bonding, Laminating, Sealing, and Structural[7] |

| 65 | 4 hours | ||||

| This compound-67 | Room Temperature | Not Specified | 3 hours | 2,000 | Casting[8] |

| This compound-68 | 25 | 24 hours | 30 minutes | 28,000 | Thixotropic Casting[3] |

| 65 | 4 hours |

Note: "Room Temperature" curing is specified in the datasheets, but a precise temperature is not always provided. For consistency, 25°C is used as a reference for room temperature where a specific value is given for other products.

Experimental Protocol for Cure Time Determination

The curing data presented in the datasheets are typically determined through standardized testing methodologies. While the specific protocols used for the this compound series are not publicly disclosed by the manufacturer, a general experimental workflow can be described based on industry standards such as ASTM D1002 for determining the apparent shear strength of single-lap-joint adhesively bonded metal specimens.[3][8] This test is a common method for evaluating the strength of an adhesive bond and, by extension, its state of cure.

Objective: To determine the time required at a specific temperature for an adhesive to achieve a predetermined level of mechanical strength, indicating a sufficient cure.

Materials and Equipment:

-

This compound series two-part epoxy adhesive (resin and hardener)

-

Substrate material (e.g., aluminum, glass, ceramic, plastic as specified in datasheets)[1][6][7]

-

Solvent for substrate cleaning (e.g., acetone, isopropanol)

-

Mixing and application tools (e.g., spatula, dispensing gun)

-

Fixtures for maintaining bond line thickness and alignment

-

Temperature-controlled oven or environmental chamber

-

Universal Testing Machine (UTM) with grips for tensile testing

-

Calipers for precise measurement of bond area

Methodology:

-

Substrate Preparation:

-

Cut the substrate material into standardized specimen dimensions (e.g., as specified in ASTM D1002).

-

Degrease the bonding surfaces with a suitable solvent to remove contaminants.

-

If required, perform surface abrasion (e.g., grit blasting or sanding) followed by another solvent wipe to create a mechanically active surface for bonding.

-

-

Adhesive Preparation and Application:

-

Accurately weigh the resin and hardener according to the mix ratio specified in the product datasheet (e.g., 100/30 by weight for this compound-25).

-

Thoroughly mix the two components for the recommended time until a homogenous mixture is achieved.

-

Apply a uniform layer of the mixed adhesive to the bonding area of one substrate.

-

-

Assembly and Curing:

-

Join the two substrates in a single-lap-joint configuration with a defined overlap area.

-

Place the assembled specimens in a fixture to maintain alignment and a consistent bond line thickness.

-

Transfer the fixtured assemblies to a temperature-controlled environment (e.g., an oven) set to the desired curing temperature.

-

Cure sets of specimens for various time intervals.

-

-

Mechanical Testing:

-

After the designated curing time, remove the specimens from the curing environment and allow them to equilibrate to ambient conditions.

-

Mount each specimen in the grips of a Universal Testing Machine.

-

Apply a tensile load at a constant rate of crosshead movement until the bond fails.

-

Record the maximum load at failure.

-

-

Data Analysis:

-

Calculate the lap shear strength for each specimen by dividing the failure load by the bond area.

-

Plot the lap shear strength as a function of cure time for each curing temperature.

-

The cure time can be defined as the point at which the lap shear strength plateaus, indicating that the adhesive has reached its maximum strength under those curing conditions.

-

Visualization of Curing Principles

The fundamental relationship between temperature and the time required to achieve a full cure for an epoxy adhesive can be represented as an inverse correlation. The following diagram illustrates this concept, providing a logical workflow for determining the cure schedule based on experimental testing.

Caption: Conceptual workflow for determining the cure schedule of an epoxy adhesive.

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. micomlab.com [micomlab.com]

- 3. store.astm.org [store.astm.org]

- 4. universalgripco.com [universalgripco.com]

- 5. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]

- 6. trl.com [trl.com]

- 7. testresources.net [testresources.net]

- 8. testresources.net [testresources.net]

G907 Epoxy: A Technical Guide to Shelf Life and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the shelf life and optimal storage conditions for the G907 epoxy series. Due to the limited availability of specific stability and degradation data for the this compound product line, this document combines the available information on this compound variants with established scientific principles and experimental methodologies for determining the shelf life and understanding the degradation pathways of epoxy resins. This guide is intended to provide a robust framework for handling and storing this compound epoxy to ensure its performance and reliability in research and development applications.

Quantitative Data on this compound Epoxy Variants

The this compound series encompasses a range of epoxy adhesives with varying properties. The following tables summarize the available technical data for several this compound formulations.

Table 1: Physical and Mechanical Properties of this compound Epoxy Variants

| Property | This compound-21 | This compound-24 | This compound-25 | This compound-31 | This compound-52 |

| Color | Milky White | Transparent | Transparent | Clear | Black |

| Mixed Viscosity (cps) | 100,000 | 12,000 | 200 | 5,500 | 4,000 |

| Specific Gravity | 1.26 | 1.20 | 1.20 | 1.13 | 1.58 |

| Hardness (Shore D) | 90 | 88 | 80 | 88 | 85 |

| Shear Strength (psi) | 3000 (alum to alum) | - | 4000 | 2500 | 3000 (Alum to Alum) |

| Operating Temperature (°C) | -55 to 135 | -55 to 130 | -65 to 110 | -65 to 130 | -60 to 145 |

Table 2: Curing and Handling Properties of this compound Epoxy Variants

| Property | This compound-21 | This compound-24 | This compound-25 | This compound-31 | This compound-52 |

| Mix Ratio (Resin:Hardener by Weight) | 100:22 | 100:25 | 100:30 | 100:25 | 100:14 |

| Pot Life (minutes) | 30 | 20 | 120 | 30 | 30 |

| Cure Schedule (25°C) | 24 hours | 24 hours | 24 hours | 24 hours | 24 hours |

| Cure Schedule (65°C) | 4 hours | 4 hours | 1-2 hours | 1-4 hours | 4 hours |

Shelf Life and Storage Conditions

Recommended Storage Conditions:

-

Temperature: Store at room temperature, generally between 18°C and 25°C (65°F and 77°F).[3] Avoid extreme heat and freezing temperatures. Repeated freeze-thaw cycles can cause crystallization of the resin.[2]

-

Humidity: Store in a dry environment with low humidity.[1]

-

Containers: Keep containers tightly sealed to prevent moisture absorption and contamination.[3]

-

Light: Protect from direct sunlight.

Changes in the physical properties of the resin or hardener, such as color darkening (especially of the hardener), crystallization, or a significant increase in viscosity, can indicate that the epoxy has exceeded its effective shelf life. However, some of these changes, like color darkening of the hardener, may not always affect the final cured properties.[2] A small test batch should be mixed and cured to verify performance if there are any doubts about the material's viability.[2]

Experimental Protocols for Shelf Life Determination

To rigorously determine the shelf life of an epoxy resin like this compound, a series of accelerated aging and characterization experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.

Accelerated Aging Protocol

Objective: To simulate the effects of long-term storage at ambient conditions in a shorter timeframe by exposing the epoxy to elevated temperatures.

Methodology:

-

Sample Preparation: Store aliquots of the this compound resin and hardener in their original, sealed containers.

-

Aging Conditions: Place the containers in controlled temperature ovens at several elevated temperatures (e.g., 40°C, 50°C, and 60°C). The temperatures should be chosen to accelerate degradation without altering the primary degradation mechanism.

-

Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of resin and hardener samples from each temperature condition.

-

Equilibration: Allow the samples to cool to room temperature for at least 24 hours before testing.

-

Analysis: Characterize the aged samples using the methods described below (viscosity, bond strength, and spectroscopic analysis).

Viscosity Measurement

Objective: To quantify changes in the flow characteristics of the uncured resin and hardener as a function of aging. An increase in viscosity is a common indicator of resin advancement or degradation.

Methodology:

-

Instrumentation: Use a rotational viscometer or rheometer.

-

Sample Preparation: Place a defined volume of the aged resin or hardener onto the instrument's measurement plate.

-

Test Parameters: Conduct the measurement at a constant temperature (e.g., 25°C). The shear rate or rotational speed should be selected based on the initial viscosity of the material and kept consistent across all measurements.

-

Data Collection: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Bond Strength Testing

Objective: To assess the performance of the cured epoxy after aging of the individual components. A decrease in bond strength is a critical indicator of degradation.

Methodology:

-

Substrate Preparation: Prepare standard test substrates, such as aluminum or steel coupons, by cleaning and abrading the surface to ensure consistent bonding.

-

Adhesive Mixing and Application: Mix the aged resin and hardener according to the specified weight ratio. Apply a uniform layer of the mixed epoxy to the bonding area of the substrates to create lap shear specimens.

-

Curing: Cure the bonded specimens according to the recommended cure schedule (e.g., 24 hours at 25°C).

-

Testing: Use a universal testing machine to pull the lap shear specimens to failure.

-

Data Analysis: Record the shear strength in megapascals (MPa) or pounds per square inch (psi).

Spectroscopic Analysis (FTIR)

Objective: To identify chemical changes in the epoxy resin and hardener as a result of aging. Fourier Transform Infrared (FTIR) spectroscopy can detect changes in functional groups, indicating degradation or polymerization.

Methodology:

-

Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the aged liquid resin or hardener directly on the ATR crystal.

-

Data Acquisition: Collect the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectra for changes in the intensity or position of key peaks, such as the epoxide ring (~915 cm⁻¹), hydroxyl groups (~3400 cm⁻¹), and carbonyl groups (~1720 cm⁻¹), which can indicate hydrolysis, oxidation, or other degradation reactions.

Visualization of Epoxy Chemistry and Workflow

Epoxy Curing Reaction

The curing of a typical bisphenol A-based epoxy resin with an amine hardener involves the opening of the epoxide ring by the amine. This process forms a highly cross-linked, three-dimensional network, which gives the cured epoxy its robust mechanical and thermal properties.

References

Technical Guide to the Optical Transparency of Cured G907 Adhesives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known optical properties of the G907 series of epoxy adhesives, with a focus on their suitability for applications requiring optical transparency. The information is compiled from publicly available datasheets and general testing standards.

Introduction to this compound Series Optical Adhesives

The this compound series, manufactured by NextGen Adhesives, includes several epoxy adhesive systems designed for a range of industrial, electronic, and optical applications. Within this series, specific products are formulated to offer optical clarity, making them suitable for bonding, potting, and encapsulation of components where light transmission is critical. Notably, the this compound-25 is specifically marketed for optical and laser applications, suggesting high transparency, while the this compound-24 is described as "near transparent".[1]

Quantitative Optical and Physical Properties

The following tables summarize the available quantitative data for the optically relevant this compound adhesives and a related product. It is important to note that detailed optical transmission spectra are not publicly available.

Table 1: Optical and Physical Properties of this compound-24 and this compound-25 Adhesives

| Property | This compound-24 | This compound-25 |

| Color | Transparent[2] | Transparent[1][3] |

| Visible Light Transmission | 90% (thickness not specified)[2] | Data not available |

| Refractive Index | Data not available | Data not available (see Table 2 for related product) |

| Mixed Viscosity | 12000 cP | 200 cP[1][3] |

| Hardness (Shore D) | 88 | 80[3] |

| Specific Gravity | 1.20 g/cc[2] | 1.20 g/cc[1][3] |

| Shear Strength | Data not available | 27.6 MPa[3] |

| Maximum Service Temperature | 130 °C[2] | 110 °C[3] |

| Pot Life | 20 min[2] | 120 min[3] |

Table 2: Optical Property of a Related P907 Series Adhesive

| Property | P907-26 |

| Refractive Index | 1.52 |

Note: The P907-26 is also an optically clear adhesive from the same manufacturer and its refractive index may serve as a reasonable estimate for the this compound series.

Curing Information

Proper curing is essential to achieve the specified optical and mechanical properties of the adhesive.

Table 3: Curing Schedules for this compound-24 and this compound-25 Adhesives

| Adhesive | Cure at 25°C | Accelerated Cure at 65°C |

| This compound-24 | 24 hours[2] | 4 hours[2] |

| This compound-25 | 24 hours[3] | 1 - 2 hours[3] |

Experimental Protocols

While specific testing methodologies from the manufacturer are not available, the following are generalized protocols based on industry standards for characterizing the optical properties of adhesives.

Measurement of Optical Transmittance

The percentage of light that passes through a material is a critical measure of its transparency. This is typically measured over a range of wavelengths to generate a transmission spectrum.

Workflow for Measuring Optical Transmittance:

Caption: Workflow for Optical Transmittance Measurement.

Measurement of Refractive Index

The refractive index of an adhesive is crucial for applications where it needs to match the refractive index of other optical components to minimize reflection and signal loss.

Workflow for Measuring Refractive Index:

Caption: Workflow for Refractive Index Measurement.

Discussion and Conclusion

The available data indicates that the this compound series, particularly the this compound-24 and this compound-25, are formulated for applications requiring good optical transparency. The reported 90% visible light transmission for this compound-24 is promising, though the lack of a specified sample thickness and a full transmission spectrum limits a complete assessment. The "clear" and "transparent" descriptions for both products, coupled with the this compound-25's intended use in optical and laser applications, strongly suggest low absorption in the visible spectrum.

For researchers and professionals in drug development and other scientific fields, the this compound adhesives may be suitable for applications such as bonding of microfluidic chips, assembly of optical components in analytical instrumentation, and encapsulation of sensitive optical sensors. However, it is strongly recommended that for any critical application, users perform their own optical characterization of the cured adhesive to obtain a detailed transmission spectrum and confirm its suitability for the specific wavelength range of interest. The absence of detailed chemical composition information also means that compatibility with specific reagents or biological samples should be empirically verified.

References

Outgassing Properties of G907 Epoxy in Vacuum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the outgassing properties of G907 epoxy in vacuum environments. The following sections detail quantitative outgassing data, the standardized experimental protocol used for its measurement, and a visual representation of the testing workflow. This information is critical for applications where minimal outgassing is required to prevent contamination and ensure the integrity of sensitive instruments and processes.

Quantitative Outgassing Data

The outgassing characteristics of epoxy resins are crucial in vacuum applications. The primary metrics for quantifying these properties are Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM). TML indicates the total amount of substance that vaporizes from the material under vacuum, while CVCM measures the portion of that substance that condenses on a cooler surface, posing a significant contamination risk.

Outgassing data for a specific variant of this compound epoxy, this compound-43, has been recorded in the Space Materials Database.[1] Additionally, another variant, NGAC this compound-52, has been certified to pass NASA's outgassing standards, although specific quantitative data has not been publicly released.[2]

Below is a summary of the available quantitative data for this compound-43:

| Material | Manufacturer | Cure Schedule | Total Mass Loss (TML) | Recovered Mass Loss (RML) | Collected Volatile Condensable Materials (CVCM) | Data Source |

| This compound-43 | NEXT GENERATION ADHESIVES CORP | 4 hours at 65°C in Air | 0.86% | 0.69% | 0.18% | NASA Outgassing Database[1] |

Note: Recovered Mass Loss (RML) is the percentage of mass loss after the sample has been re-exposed to a controlled humidity environment, indicating the amount of water vapor that was initially outgassed.

Experimental Protocol: ASTM E595

The standard test method for determining the outgassing properties of materials in a vacuum environment is ASTM E595, "Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment." This protocol is widely used by NASA and other aerospace agencies to screen materials for use in space and other vacuum applications.

Principle

A material sample is heated to a specific temperature in a vacuum chamber for a defined period. The mass lost by the sample is measured to determine the TML. Simultaneously, any volatile materials that condense on a nearby cooled collector plate are quantified to determine the CVCM.

Apparatus

The test apparatus consists of a vacuum chamber capable of reaching pressures in the range of 10⁻⁶ torr. Inside the chamber, a heated copper bar holds multiple sample compartments. Above each sample, a collector plate is maintained at a controlled, lower temperature.

Procedure

-

Sample Preparation: A sample of the this compound epoxy is prepared and cured according to the manufacturer's specifications. The typical sample mass is between 100 and 300 milligrams.

-

Preconditioning: The cured sample is preconditioned for 24 hours in a controlled environment of 50% relative humidity and 23°C.

-

Initial Mass Measurement: The initial mass of the sample is accurately measured.

-

Vacuum Exposure: The sample is placed in a compartment in the copper heating bar within the vacuum chamber.

-

Heating and Condensation: The sample is heated to 125°C for 24 hours under a high vacuum. During this time, any outgassed volatile materials can escape and impinge on a collector plate maintained at 25°C.

-

Final Mass Measurements: After the 24-hour period, the chamber is brought back to atmospheric pressure. The final mass of the sample and the mass of the condensed material on the collector plate are measured.

-

Calculation of TML and CVCM:

-

TML (%) = [(Initial Sample Mass - Final Sample Mass) / Initial Sample Mass] x 100

-

CVCM (%) = (Mass of Condensable Material / Initial Sample Mass) x 100

-

-

Water Vapor Regained (WVR) (Optional): The sample can be re-exposed to the preconditioning environment (50% RH, 23°C) for 24 hours, and its mass is measured again to determine the amount of water vapor reabsorbed.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the ASTM E595 outgassing test protocol.

References

A Technical Guide to the Mechanical Strength of G907 Epoxy Adhesives for Custom Laboratory Apparatus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanical properties of the NextGen Adhesives G907 series of epoxy adhesives, with a focus on their suitability for the fabrication of custom laboratory apparatus. Understanding the mechanical strength of these adhesives is critical for designing and constructing durable and reliable equipment for research and development, particularly in fields such as microfluidics, organ-on-a-chip, and high-throughput screening.

Quantitative Mechanical Properties of the this compound Series

The following table summarizes the available mechanical and physical property data for various this compound series adhesives. It is important to note that data for tensile strength, flexural modulus, and compressive strength are not consistently provided by the manufacturer. In such cases, it is recommended that researchers perform their own mechanical testing according to the protocols outlined in the subsequent section.

| Property | This compound-24 | This compound-25 | This compound-31 | This compound-43 |

| Hardness (Shore D) | 88[1][2] | 80[3][4] | 88[5] | 90 |

| Shear Strength (MPa) | Not Available | 27.6[3][4] | 17.2[5] | Not Available |

| Lap Shear, Alum to Alum (psi) | Not Available | 4000[6] | 2500 | 3000 |

| Tensile Strength (MPa) | Not Available | Not Available | Not Available | Not Available |

| Flexural Modulus (GPa) | Not Available | Not Available | Not Available | Not Available |

| Compressive Strength (MPa) | Not Available | Not Available | Not Available | Not Available |

| Specific Gravity | 1.20[1][2] | 1.20[3] | 1.13[5] | 1.26 |

| Viscosity (cps) | 12,000[1][2] | 200[3] | 5,500[5] | 75,000 |

| Maximum Service Temp. (°C) | 130[1] | 110[3] | 130[5] | 135 |

| Color | Transparent[1][2] | Transparent[3] | Clear[5] | Milky White |

Note: "Not Available" indicates that the data was not found in the publicly accessible datasheets. Researchers should perform their own testing for these properties.

Experimental Protocols for Mechanical Testing

To ensure accurate and reproducible mechanical property data for the this compound adhesives, it is essential to follow standardized testing procedures. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for characterizing polymers and adhesives.

Tensile Properties (ASTM D638)

Tensile testing is crucial for understanding a material's behavior under tension. The key properties measured are tensile strength (the maximum stress the material can withstand before breaking), and modulus of elasticity (a measure of stiffness).

Methodology:

-

Specimen Preparation: Prepare dumbbell-shaped specimens of the cured this compound epoxy according to the dimensions specified in ASTM D638. The specimens should be free of air bubbles and surface defects.

-

Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

-

Testing Machine: Use a universal testing machine (UTM) with appropriate grips to hold the specimen.

-

Procedure:

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation throughout the test.

-

-

Calculations: From the load-elongation curve, calculate the tensile strength, tensile modulus, and elongation at break.

Flexural Properties (ASTM D790)

Flexural testing determines a material's ability to resist bending forces. This is particularly relevant for applications where the adhesive may be subjected to bending or flexing. The primary outcomes are the flexural strength and flexural modulus.

Methodology:

-

Specimen Preparation: Prepare rectangular bar-shaped specimens of the cured this compound epoxy as per ASTM D790 specifications.

-

Conditioning: Condition the specimens under the same conditions as for tensile testing.

-

Testing Machine: Use a UTM equipped with a three-point bending fixture.

-

Procedure:

-

Place the specimen on two supports in the bending fixture.

-

Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.

-

Record the load and deflection.

-

-

Calculations: Calculate the flexural strength and flexural modulus from the load-deflection data.

Compressive Properties (ASTM D695)

Compressive testing measures a material's response to crushing forces. This is important for applications where the adhesive may be under compression. Key properties include compressive strength and compressive modulus.

Methodology:

-

Specimen Preparation: Prepare cylindrical or block-shaped specimens of the cured this compound epoxy according to ASTM D695. The ends of the specimen must be parallel and flat.

-

Conditioning: Condition the specimens as previously described.

-

Testing Machine: Use a UTM with compression platens.

-

Procedure:

-

Place the specimen between the compression platens.

-

Apply a compressive load at a constant rate until the specimen fails or reaches a certain level of deformation.

-

Record the load and deformation.

-

-

Calculations: Determine the compressive strength and compressive modulus from the resulting stress-strain curve.

Application Workflow: Fabrication of a Microfluidic Device

The this compound series of epoxy adhesives are well-suited for the assembly of custom microfluidic devices, which are increasingly used in drug development and biological research. The following workflow illustrates the use of a this compound epoxy for bonding a polydimethylsiloxane (PDMS) microchannel layer to a glass substrate.

Caption: Workflow for bonding PDMS to glass using this compound epoxy.

Logical Relationship: Material Selection for Custom Apparatus

The choice of a specific this compound variant will depend on the specific requirements of the laboratory apparatus. The following diagram illustrates the decision-making process based on key material properties.

Caption: Decision tree for selecting a this compound variant.

References

- 1. lookpolymers.com [lookpolymers.com]

- 2. NGAC this compound-24 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

- 3. lookpolymers.com [lookpolymers.com]

- 4. plastic-price.com [plastic-price.com]

- 5. lookpolymers.com [lookpolymers.com]

- 6. NGAC this compound-25 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

G907 Series Adhesives: A Technical Guide for Bonding Dissimilar Materials in Research

The G907 series of adhesives are two-part epoxy systems designed for structural bonding applications. This guide provides a detailed overview of their properties, application protocols, and selection criteria for researchers and scientists working with dissimilar materials.

Core Properties of this compound Adhesives

The this compound series includes several variants, each formulated to meet specific performance requirements. The properties of three common variants, this compound-05, this compound-24, and this compound-27, are summarized below.

| Property | This compound-05 | This compound-24 | This compound-27 |

| Color (Mixed) | Light Yellow[1] | Transparent | Amber[2] |

| Mixed Viscosity (cps) | 4,000[1] | 12,000 | 37,000[2] |

| Specific Gravity | 1.20[1] | 1.20 | 1.10[2] |

| Mix Ratio by Weight (Resin/Hardener) | 110/93[1] | 100/25 | 1[2] |

| Hardness (Shore D) | 72D[1] | 88 | 80[2] |

| Operating Temperature (°C) | -60 to +120[1] | -55 to +130 | -65 to +110[2] |

| Glass Transition Temperature (°C) | 25[1] | Not Specified | Not Specified |

| Lap Shear (Aluminum to Aluminum) | 200 psi[1] | Not Specified | 2000 psi[2] |

| Pot Life | 5 minutes[1] | 20 minutes | 60 minutes[2] |

| Cure Time (at 25°C) | Not Specified | 24 hours | 24 - 72 hours[2] |

| Cure Time (at 65°C) | Not Specified | 4 hours | 4 hours[2] |

| Percent Solids | 100%[1] | 100% | Not Specified |

Experimental Protocol for Bonding Dissimilar Materials with this compound Adhesives

The following is a general protocol for using this compound series adhesives. It is recommended to consult the specific technical data sheet for the variant being used.

1. Surface Preparation:

-

Clean the surfaces of the substrates to be bonded to remove any dust, grease, oil, or other contaminants.

-

For non-porous surfaces like metals and plastics, abrade the surface using sandpaper or grit blasting to increase surface area and improve adhesion.

-

Degrease the surfaces after abrading using a suitable solvent, such as acetone or isopropanol.

-

Allow the solvent to fully evaporate before applying the adhesive.

2. Adhesive Mixing:

-

Dispense the resin and hardener in the correct ratio as specified in the technical data sheet (e.g., 110/93 by weight for this compound-05).

-

Mix the two components thoroughly until a uniform color and consistency are achieved. Be careful not to entrap excessive air during mixing.

-

Note the pot life of the mixed adhesive and ensure the application is completed within this time.

3. Adhesive Application:

-

Apply a thin, uniform layer of the mixed adhesive to one of the prepared surfaces.

-

For bonding dissimilar materials, it is crucial to ensure complete wetting of both surfaces with the adhesive.

4. Assembly and Clamping:

-

Join the two substrates carefully, applying gentle pressure to squeeze out any trapped air and excess adhesive.

-

Clamp the assembled parts to maintain alignment and constant pressure during the curing process. The clamping pressure should be sufficient to ensure intimate contact between the surfaces without starving the bond line of adhesive.

5. Curing:

-

Allow the adhesive to cure at the recommended temperature and time. The this compound series can cure at room temperature, but elevated temperatures can accelerate the curing process.[2]

-

Refer to the technical data sheet for specific cure schedules. For example, this compound-24 cures in 24 hours at 25°C or 4 hours at 65°C.

6. Post-Cure and Testing:

-

Once the adhesive is fully cured, remove the clamps.

-

Allow the bonded assembly to condition at room temperature for 24 hours before subjecting it to any mechanical testing or service loads.

Visualizing Workflows and Chemistry

To aid in the selection and application of this compound adhesives, the following diagrams illustrate key decision-making processes and chemical mechanisms.

References

Biocompatibility of Epoxy Resins for Life Science Applications: A Technical Guide

Disclaimer: Information regarding a specific epoxy designated "G907" was not publicly available at the time of this writing. This guide therefore provides a comprehensive overview of the biocompatibility of various commercially available and researched epoxy resin systems used in life science and medical applications, drawing upon established testing protocols and data. The principles and methodologies described herein are broadly applicable for evaluating the biocompatibility of specific epoxy formulations.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the biocompatibility of epoxy resins. It covers key cytotoxicity data, detailed experimental protocols, and visual workflows to aid in the selection and evaluation of epoxy resins for sensitive life science applications.

Introduction to Biocompatibility of Epoxy Resins

Epoxy resins are a versatile class of polymers widely used in medical devices, dental applications, and life science research due to their excellent adhesion, mechanical strength, and chemical resistance[1]. However, for any application involving direct or indirect contact with biological systems, a thorough evaluation of biocompatibility is paramount to ensure the material does not elicit an adverse response[1][2]. The primary concern with epoxy resins is the potential for leaching of unreacted monomers, curing agents, or additives, which can be cytotoxic[3].

The biocompatibility of epoxy resins is typically assessed according to international standards, most notably the ISO 10993 series of standards. ISO 10993-5, in particular, specifies the tests for in vitro cytotoxicity and is a critical first step in the biological evaluation of medical devices and materials[4][5].

Quantitative Data on Epoxy Resin Cytotoxicity

The following table summarizes the cytotoxicity data for various epoxy-based materials as reported in the literature. It is important to note that the cytotoxicity can be influenced by the specific formulation, the degree of curing, and the testing conditions.

| Epoxy Resin/Material | Cell Line | Cytotoxicity Assay | Key Findings | Reference |

| Epoxy-based dental resins (various formulations) | L929 mouse fibroblasts | Agar Diffusion & MTT Assay | Cytotoxicity varied by formulation. Addition of spiroorthocarbonate (SOC) or polyols generally reduced cytotoxicity. ERL-4206 and UVR-6105 resins were initially cytotoxic, but this was mitigated by adding SOC. | [3] |

| AH Plus (epoxy resin-based root canal sealer) | Human gingival fibroblasts & Human Osteoblasts (HOB) | Neutral Red Assay & XTT Assay | AH Plus showed initial cytotoxicity that decreased significantly after 4 hours of mixing. At high concentrations (100% and 50% extracts), it was toxic to HOB cells, but non-toxic at 12.5% concentration and lower. | [6] |

| AH Plus, Sicura Seal, Top Seal (epoxy resin-based sealers) | MG63 osteoblasts-like cells | MTT Assay & LIVE/DEAD™ Viability/Cytotoxicity Assay | All three sealers showed a medium rate of cytotoxicity on osteoblast-like cells in vitro. No significant difference was found among the sealers. | [7][8] |

| Supreme 11AOHTMed (two-component epoxy) | Not specified | ISO 10993-5 | Passes ISO 10993-5 testing for non-cytotoxicity. | [4] |

| EP21LSCL-2Med (two-component epoxy) | Not specified | ISO 10993-5 | Passes ISO 10993-5 testing for non-cytotoxicity. | [9] |

Detailed Experimental Protocols

Accurate assessment of biocompatibility relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common in vitro cytotoxicity assays used for evaluating epoxy resins.

Material Extract Preparation

The preparation of extracts is a crucial first step to evaluate the potential for leachable substances from a cured epoxy resin to cause a cytotoxic effect.

-

Objective: To create a liquid extract of the test material that can be applied to cell cultures.

-

Protocol:

-

Material Preparation: The epoxy resin is prepared and cured according to the manufacturer's instructions.

-

Incubation: The cured material is incubated in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a specific ratio, for instance, 0.1 g of material per 1 mL of medium[6] or 0.2 g/mL[10].

-

Incubation Conditions: The incubation is typically carried out at 37°C for a specified period, such as 24 hours[10].

-

Extraction: Following incubation, the medium, now containing any leachable substances, is collected. This is considered the 100% extract.

-

Serial Dilutions: The 100% extract is then serially diluted with fresh culture medium to create a range of concentrations (e.g., 50%, 25%, 12.5%, 6.25%) for dose-response analysis[6].

-

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Objective: To quantify the metabolic viability of cells after exposure to material extracts.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts or MG63 osteoblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Cell Exposure: Remove the existing culture medium and replace it with the prepared material extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

-

Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After the exposure period, add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Spectrophotometric Measurement: Measure the absorbance of the purple formazan solution using a microplate reader at a specific wavelength. A decrease in optical density compared to the negative control indicates reduced cell viability and thus cytotoxicity[3].

-

Agar Diffusion Assay

The agar diffusion assay is a qualitative or semi-quantitative test to evaluate the cytotoxic effect of leachable substances that diffuse through an agar medium to a layer of cultured cells.

-

Objective: To assess the cytotoxicity of solid material samples.

-

Protocol:

-

Cell Seeding: A layer of cells (e.g., L929) is cultured to confluence in a petri dish.

-

Agar Overlay: The culture medium is replaced with a layer of agar-containing medium.

-

Sample Application: The solid, cured epoxy sample is placed directly onto the surface of the agar.

-

Incubation: The dish is incubated for a specified period.

-

Staining and Evaluation: After incubation, the cells are stained with a vital stain. The formation of a zone of lysis (cell death) around and under the test sample indicates the diffusion of cytotoxic leachables[3]. The size of the zone is indicative of the severity of the cytotoxicity.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols.

Caption: Workflow for the preparation of epoxy resin extracts for in vitro cytotoxicity testing.

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Caption: Workflow of the agar diffusion assay for solid material cytotoxicity testing.

Conclusion

The biocompatibility of epoxy resins is a critical consideration for their use in life science applications. This guide has provided an overview of the assessment of epoxy biocompatibility, with a focus on in vitro cytotoxicity. The data indicates that while some epoxy formulations can exhibit cytotoxicity, this can often be mitigated through careful selection of components and ensuring complete curing. For any specific application, it is essential to conduct rigorous biocompatibility testing according to established standards such as ISO 10993 to ensure the safety and efficacy of the final product. The experimental protocols and workflows detailed herein provide a foundation for researchers and developers to design and execute appropriate biocompatibility studies for their chosen epoxy systems.

References

- 1. Medical Epoxy Adhesives | Selection, Uses & Biocompatibility [epoxysetinc.com]

- 2. proplate.com [proplate.com]

- 3. 43.230.198.52 [43.230.198.52]

- 4. Two Part Structural Epoxy Meets ISO 10993-5 for Non-Cytotoxicity | MasterBond.com [masterbond.com]

- 5. epoxysetinc.com [epoxysetinc.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of the cytotoxic activity of three epoxy resin-based endodontic sealers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. designworldonline.com [designworldonline.com]

- 10. In vitro cytotoxicity of resin cement and its influence on the expression of antioxidant genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

G907 Epoxy: Application Notes and Protocols for Mounting Microscopy Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing G907 series epoxy for the secure mounting of microscopy samples. These guidelines are designed to ensure optimal sample integrity and imaging quality for a variety of research, scientific, and drug development applications.

Introduction to this compound Epoxy for Microscopy

The this compound series from NextGen Adhesives encompasses a range of two-part epoxy systems suitable for various industrial and scientific applications.[1][2][3][4][5][6] For microscopy, an ideal mounting medium should provide excellent adhesion, high transparency, a suitable refractive index, low viscosity for good sample infiltration, and minimal shrinkage during curing. Based on available data, the NGAC this compound-25 and NGAC this compound-24 are recommended for optical applications due to their transparency and low to medium viscosity.[7]

Properties of Selected this compound Epoxy Formulations

The selection of the appropriate this compound formulation is critical and depends on the specific requirements of the microscopy sample and the imaging technique. The following table summarizes the key quantitative properties of this compound-24 and this compound-25, which are well-suited for microscopy applications.

| Property | NGAC this compound-24 | NGAC this compound-25 |

| Color | Transparent[8] | Transparent[7] |

| Viscosity | 12,000 cP[8] | 200 cP[7] |

| Mix Ratio (Resin:Hardener by weight) | 100:25[8] | 100:30[7] |

| Pot Life | 20 minutes[8] | 120 minutes[7] |

| Cure Time (Room Temp. 25°C) | 24 hours[8] | 24 hours[7] |

| Cure Time (Accelerated, 65°C) | 4 hours[8] | 1-2 hours[7] |

| Hardness (Shore D) | 88[8] | 80[7] |

| Refractive Index (uncured) | Not Specified | Not Specified |

| Visible Light Transmission | 90% | Not Specified |

| Specific Gravity | 1.20 g/cc[8] | 1.20 g/cc[7] |

Note: The refractive index of most epoxies is in the range of 1.50 to 1.57 and generally increases by approximately 0.03 upon curing.[9]

Experimental Protocols

The following protocols are generalized for epoxy resin embedding and have been adapted for the use of this compound epoxy. It is crucial to handle the epoxy resin and its components in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12]

Materials Required

-

This compound Epoxy Resin and Hardener (e.g., this compound-24 or this compound-25)

-

Microscopy samples

-

Embedding molds (e.g., silicone or plastic)

-

Mixing cups and stirring rods

-

Vacuum chamber (optional, for degassing)

-

Oven for heat curing (optional)

-

Microtome or sectioning saw

-

Polishing equipment

-

Microscope slides and coverslips

Sample Preparation

Proper sample preparation is critical for successful embedding. The specific steps will vary depending on the sample type (e.g., biological tissue, polymers, geological samples).

-

Dehydration: For biological samples, a graded series of ethanol or acetone washes is typically used to remove water.[13]

-

Infiltration: The dehydrated sample is then infiltrated with the epoxy resin to ensure complete embedding. This may involve a series of steps with increasing concentrations of resin in a solvent, followed by pure resin.[13][14]

This compound Epoxy Preparation and Sample Embedding

This protocol outlines the steps for mixing the this compound epoxy and embedding the prepared sample.

Caption: Workflow for this compound epoxy sample embedding.

-

Measure Resin and Hardener: Accurately weigh the this compound resin and hardener according to the specified mix ratio (e.g., 100:25 for this compound-24, 100:30 for this compound-25).[7]

-

Thoroughly Mix Components: Mix the two components thoroughly for several minutes until a homogenous mixture is achieved. Scrape the sides and bottom of the mixing container to ensure complete mixing.

-

Degas Epoxy Mixture (Optional): To remove any air bubbles introduced during mixing, place the epoxy mixture in a vacuum chamber until the bubbling subsides. This step is highly recommended for achieving a clear, bubble-free mount.[15]

-

Place Sample in Mold: Position the prepared sample in the embedding mold.

-

Pour Epoxy Over Sample: Carefully pour the mixed and degassed this compound epoxy over the sample, ensuring it is completely covered.

-

Ensure Complete Infiltration: If necessary, apply a vacuum again after pouring the epoxy to aid in the infiltration of porous samples and remove any trapped air bubbles.[16]

-

Cure: Allow the epoxy to cure. This can be done at room temperature (25°C) for 24 hours or at an elevated temperature (e.g., 65°C) for a shorter duration, as specified in the datasheet.[7] Most epoxies require 72 hours to reach full cure and maximum hardness.[17][18]

-

Demold Cured Sample: Once fully cured, the embedded sample can be removed from the mold.

Sectioning and Polishing

After curing, the embedded sample can be sectioned to the desired thickness using a microtome or a precision saw. The sectioned surface can then be polished to achieve the desired surface finish for microscopic examination.

Safety Precautions

This compound epoxy and its components can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[10][11][19][20]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Skin Contact: Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water.[11] May cause skin irritation or allergic reactions.[19]

-

Inhalation: Avoid breathing vapors.[10]

-

Storage: Store in a cool, dry place away from heat and direct sunlight.[10]

Troubleshooting

| Problem | Possible Cause | Solution |

| Epoxy does not cure or remains tacky | Incorrect mix ratio, incomplete mixing, or low curing temperature. | Ensure accurate measurement and thorough mixing. Cure at the recommended temperature.[17][21] |

| Presence of air bubbles in the cured block | Air introduced during mixing or trapped in the sample. | Degas the epoxy mixture before pouring. Apply a vacuum after pouring to aid in bubble removal.[15] |

| Poor infiltration of the sample | High viscosity of the epoxy or insufficient infiltration time. | Use a lower viscosity epoxy like this compound-25. Increase infiltration time and consider using a vacuum. |

| Sample is difficult to section | Incomplete curing or inappropriate hardness of the epoxy. | Ensure the epoxy is fully cured. Select an epoxy with a suitable hardness for the sample and sectioning method. |

Signaling Pathways and Logical Relationships

The process of sample preparation and embedding follows a logical progression to ensure the final mounted sample is suitable for microscopic analysis.

Caption: Logical flow of microscopy sample preparation.

References

- 1. lookpolymers.com [lookpolymers.com]

- 2. NGAC this compound-05 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

- 3. NextGen Adhesives this compound-08 Epoxy Adhesive datasheet [lookpolymers.com]

- 4. NextGen Adhesives this compound-21 Structural Epoxy Adhesive datasheet [lookpolymers.com]

- 5. NGAC this compound-52 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

- 6. NGAC this compound-55 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]

- 7. lookpolymers.com [lookpolymers.com]

- 8. NextGen Adhesives this compound-24 Structural Epoxy Adhesive datasheet [lookpolymers.com]

- 9. epotek.com [epotek.com]

- 10. miller-stephenson.com [miller-stephenson.com]

- 11. miller-stephenson.com [miller-stephenson.com]

- 12. farnell.com [farnell.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. resiners.com [resiners.com]

- 18. bestbartopepoxy.com [bestbartopepoxy.com]

- 19. cpd.ca [cpd.ca]

- 20. cpd.ca [cpd.ca]

- 21. chillepoxy.com [chillepoxy.com]

Application Notes and Protocols for G907 Series Adhesives in Microfluidic Device Sealing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The G907 series of adhesives are two-part epoxy systems that offer robust and reliable solutions for the permanent sealing of microfluidic devices. Their properties make them suitable for a range of materials commonly used in microfluidics, including polydimethylsiloxane (PDMS), glass, and various thermoplastics. Proper application and curing are critical to achieving a void-free, high-strength bond that maintains the integrity of microchannels and is compatible with downstream applications in cell culture and drug development. This document provides detailed application notes and experimental protocols for using this compound series adhesives in microfluidic device fabrication.

I. Application Notes

The this compound series, including NGAC this compound-05 and this compound-24, are versatile epoxy adhesives with characteristics well-suited for microfluidic applications.

Key Advantages:

-

Strong and Durable Bonds: These adhesives form high-strength, permanent bonds with a variety of substrates, ensuring device integrity even under high flow rates and pressures.

-

Chemical Resistance: Cured epoxy adhesives generally offer good resistance to a range of solvents and biological media, a critical requirement for many microfluidic-based assays.

-

Room Temperature Curing: Several formulations within the this compound series can cure at room temperature, simplifying the bonding process and avoiding the need for specialized high-temperature ovens.[1] This is particularly advantageous when working with temperature-sensitive materials or biological components.

-

Thixotropic Properties: Formulations like NGAC this compound-05 are thixotropic, meaning they have a high viscosity at rest and flow more easily when agitated. This property can help to prevent the adhesive from flowing into and blocking microchannels during the assembly process.[1]

Considerations for Use:

-

Pot Life: The pot life, or working time, of the mixed epoxy is a critical parameter. For instance, NGAC this compound-05 has a short pot life of 5 minutes, requiring rapid and efficient device assembly after mixing.[1]

-

Cure Time: While some formulations cure at room temperature, the time to achieve full bond strength can range from several hours to over a day.[2] Accelerated curing can often be achieved at elevated temperatures.

-

Optical Transparency: For applications requiring optical detection, such as microscopy or absorbance-based assays, the optical properties of the adhesive are important. This compound-24 is noted for its near-transparent appearance.

-

Biocompatibility: For cell-based assays, the biocompatibility of the cured adhesive should be considered. While epoxies are generally inert once fully cured, it is advisable to perform leaching and cytotoxicity tests for sensitive applications.

II. Quantitative Data Summary

The following tables summarize the key quantitative properties of two representative adhesives from the this compound series, NGAC this compound-05 and this compound-24.

Table 1: Properties of NGAC this compound-05 Epoxy Adhesive [1]

| Property | Value |

| Color (Mixed) | Light Yellow |

| Mix Ratio by Weight (Resin/Hardener) | 110/93 |

| Mixed Viscosity | 4,000 cps |

| Specific Gravity | 1.20 |

| Hardness, Shore D | 72D |

| Operating Temperature Range | -60 to +120 °C |

| Glass Transition Temperature (Tg) | 25 °C |

| Lap Shear (Al to Al) | 200 psi |

| Percent Solids | 100% |

| Pot Life | 5 minutes |

Table 2: Properties of NextGen Adhesives this compound-24 Structural Epoxy Adhesive

| Property | Value |

| Color | Transparent |

| Mix Ratio by Weight (Resin/Hardener) | 100/25 |

| Viscosity | 12,000 cP |

| Specific Gravity | 1.20 g/cc |

| Hardness, Shore D | 88 |

| Maximum Service Temperature, Air | 130 °C |

| Minimum Service Temperature, Air | -55 °C |

| Transmission, Visible | ~90% |

| Pot Life | 20 minutes |

| Cure Time | 24 hours @ 25°C or 4 hours @ 65°C |

III. Experimental Protocols

This section provides a detailed protocol for sealing microfluidic devices using a two-part epoxy adhesive from the this compound series. The protocol is a general guideline and may require optimization based on the specific this compound formulation, substrate materials, and device geometry.

A. Materials and Equipment:

-

This compound series two-part epoxy adhesive (e.g., NGAC this compound-05 or this compound-24)

-

Microfluidic device components (e.g., PDMS slab with channels and a glass slide)

-

Weighing balance

-

Mixing container and stir rod (e.g., disposable plastic cup and wooden stick)

-

Vacuum desiccator

-

Spin coater (optional, for creating a thin, uniform adhesive layer)

-

Hot plate or oven

-

Plasma cleaner (optional, for surface activation)

-

Microscope for inspection

B. Experimental Workflow Diagram:

Caption: Workflow for sealing microfluidic devices using this compound adhesive.

C. Detailed Protocol:

-

Device Component Preparation:

-

Thoroughly clean the surfaces of the microfluidic device components that will be bonded. For PDMS and glass, this can be done by sonicating in isopropyl alcohol followed by deionized water, and then drying with a stream of nitrogen.

-

For enhanced bonding, the surfaces can be treated with oxygen plasma immediately before applying the adhesive. This process activates the surfaces, promoting better adhesion.

-

-

Adhesive Preparation:

-

In a clean, disposable container, accurately weigh the resin and hardener components of the this compound adhesive according to the mix ratio specified in the product's technical datasheet (e.g., 110:93 by weight for NGAC this compound-05[1]).

-

Thoroughly mix the two components for at least one minute until a homogenous mixture is achieved. Be careful not to introduce excessive air bubbles during mixing.

-

-

Adhesive Application and Degassing:

-

Apply a thin, uniform layer of the mixed adhesive to the bonding surface of one of the microfluidic components. This can be done using a spin coater for precise thickness control or by carefully spreading a small amount with a clean tool. The goal is to use the minimum amount of adhesive necessary to achieve a complete seal, thereby preventing channel blockage.

-

Place the component with the applied adhesive in a vacuum desiccator and apply a vacuum to remove any air bubbles that were introduced during mixing and application. Degas until the bubbles have subsided.

-

-

Device Assembly and Bonding:

-

Carefully align the second component of the microfluidic device over the adhesive-coated component.

-

Gently bring the two parts into contact, ensuring correct alignment of the microchannels.

-

Apply gentle and uniform pressure to the assembly to ensure intimate contact between the surfaces and the adhesive. This can be done by placing a small, flat weight on top of the device.

-

-

Curing:

-

Transfer the assembled device to a curing environment as specified by the adhesive's technical data.

-

For room temperature curing formulations, place the device on a level surface in a dust-free environment for the recommended duration (e.g., 24 hours for this compound-24).

-

For heat-accelerated curing, place the device in an oven or on a hotplate at the recommended temperature for the specified time (e.g., 4 hours at 65°C for this compound-24).

-

-

-

Post-Curing Inspection:

-

After the curing period is complete, allow the device to cool to room temperature.

-

Inspect the bonded device under a microscope to ensure a void-free seal and to check for any adhesive that may have entered the microchannels.

-

IV. Logical Relationship Diagram for Bonding Process

Caption: Key inputs, processes, and control parameters for successful bonding.

References

Application Notes and Protocols for Bonding Glass Slides with G907 Epoxy

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the proper techniques for bonding glass slides using G907 epoxy. Adherence to this protocol will ensure a strong, durable, and optically clear bond suitable for a variety of research applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound series epoxy. This data is essential for understanding the material's performance and for proper application.